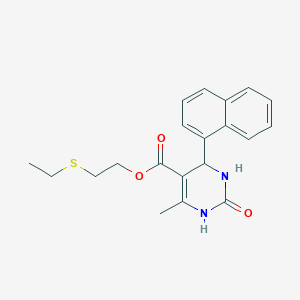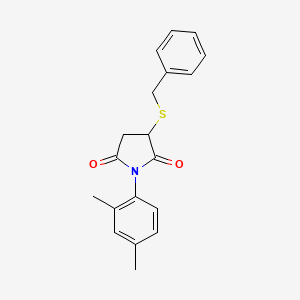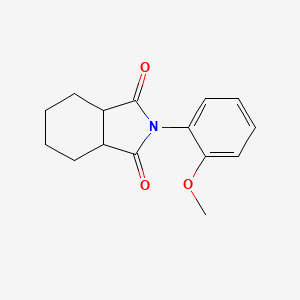
5-(2,4-dimethoxyphenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, commonly known as DMFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a heterocyclic organic compound that belongs to the furanone family. It has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol.
Wirkmechanismus
The exact mechanism of action of DMFP is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. DMFP has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive functions such as memory and learning.
DMFP has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This results in the inhibition of cancer cell growth and the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DMFP has been shown to exhibit various biochemical and physiological effects. In animal studies, DMFP has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer and Alzheimer's disease. DMFP has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMFP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. DMFP is also stable under normal laboratory conditions and can be stored for extended periods of time. However, DMFP has some limitations for use in laboratory experiments. It is toxic in high doses and requires careful handling. DMFP is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of DMFP. In medicinal chemistry, DMFP could be further explored as a potential therapeutic agent for the treatment of Alzheimer's disease and cancer. In agriculture, DMFP could be investigated for its potential as a plant growth regulator and insecticide. In material science, DMFP could be used as a building block for the synthesis of new polymers and materials with improved properties. Further research is needed to fully understand the mechanism of action of DMFP and its potential applications in various fields.
Synthesemethoden
DMFP can be synthesized by a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a catalyst. Another method involves the reaction of 2,4-dimethoxyphenol with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. Both methods result in the formation of DMFP with high yield.
Wissenschaftliche Forschungsanwendungen
DMFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DMFP has been shown to exhibit antitumor and anti-inflammatory properties. It has been demonstrated to inhibit the growth of cancer cells and reduce inflammation in animal models. DMFP has also been explored as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, DMFP has been investigated for its potential as a plant growth regulator. It has been shown to stimulate the growth of certain crops and increase their resistance to environmental stressors such as drought and disease. DMFP has also been explored as a potential insecticide due to its ability to disrupt the reproductive cycle of certain insect species.
In material science, DMFP has been used as a building block for the synthesis of various polymers and materials. It has been incorporated into polymer matrices to improve their mechanical and thermal properties.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-3-4-15(16(11-14)22-2)17-10-13(18(20)23-17)9-12-5-7-19-8-6-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPGRJICYQQPO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=NC=C3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=NC=C3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)


![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)
![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)


![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
![3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide](/img/structure/B5092623.png)
![4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5092632.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5092635.png)